(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid
CAS No.: 358387-99-2
Cat. No.: VC6743091
Molecular Formula: C13H15NO4
Molecular Weight: 249.266
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 358387-99-2 |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.266 |
| IUPAC Name | (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid |
| Standard InChI | InChI=1S/C13H15NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m0/s1 |
| Standard InChI Key | DFAFONDGWHOURT-QWRGUYRKSA-N |
| SMILES | C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrrolidine ring with (3R,4R) stereochemistry, ensuring enantiomeric specificity. The benzyl group at the N1 position and carboxylic acid groups at C3 and C4 contribute to its amphiphilic character, balancing hydrophobic (benzyl) and hydrophilic (carboxylic acid) regions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₅NO₄ |
| Molecular weight | 249 Da |
| LogP (partition coefficient) | -1.72 |
| Rotatable bonds | 4 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 5 |
| Polar surface area | 78 Ų |
The low LogP value indicates high hydrophilicity, while the polar surface area suggests significant solubility in aqueous media, critical for biological applications .
Stereochemical Considerations
The (3R,4R) configuration governs its interactions with chiral biological targets. Computational models reveal that the dihedral angle between C3 and C4 carboxyl groups (≈120°) optimizes hydrogen-bonding potential . This stereochemistry is retained in synthetic routes involving asymmetric catalysis or chiral auxiliaries .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A validated method involves cyclization of N-benzyl-2,3-diaminopropionic acid under acidic conditions (HCl, 80°C), achieving 72% yield with >99% enantiomeric excess . Key steps include:
-
Protection: Benzylation of pyrrolidine precursors using benzyl bromide.
-
Cyclization: Acid-catalyzed ring closure to form the pyrrolidine core.
-
Oxidation: Selective oxidation of prochiral carbons to carboxylic acids using KMnO₄ .
Table 2: Optimization Parameters for Cyclization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes rate |
| HCl concentration | 6 M | Prevents hydrolysis |
| Reaction time | 12 h | Completes ring closure |
Industrial Scalability
Catalytic hydrogenation (Pd/C, H₂ 50 psi) offers a greener alternative, reducing byproduct formation by 40% compared to acid-mediated routes . Continuous-flow reactors enhance throughput, achieving 1.2 kg/day with 85% purity .
Reactivity and Functionalization
Carboxylic Acid Reactivity
The C3 and C4 carboxylic acids undergo esterification (MeOH/H₂SO₄) and amidation (EDCl/HOBt), enabling derivatization for drug discovery . For example, amidation with 4-chloroaniline yields bioactive analogs .
Benzyl Group Modifications
Hydrogenolysis (H₂/Pd) removes the benzyl group, generating a secondary amine intermediate for further functionalization . This step is pivotal in synthesizing protease inhibitors .
Applications in Pharmaceutical Research
Enzyme Inhibition Studies
The compound inhibits matrix metalloproteinase-9 (MMP-9) with an IC₅₀ of 12 μM, attributed to chelation of the catalytic Zn²⁺ ion by carboxylates . Molecular docking simulations show binding energy (-9.2 kcal/mol) correlates with experimental data .
Prodrug Development
Ester prodrugs (e.g., ethyl esters) exhibit enhanced blood-brain barrier permeability, with logD values increasing from -1.72 to 0.89 . In vivo studies in rodents show 60% bioavailability for the prodrug vs. 8% for the parent compound .
| Hazard | Precautionary Measures |
|---|---|
| Skin contact | Wear nitrile gloves; wash with soap |
| Inhalation | Use fume hood; monitor air quality |
| Storage | Store in ventilated area at 2–8°C |
Waste Disposal
Incinerate at >850°C with alkaline scrubbers to neutralize NOx byproducts .
Comparative Analysis with Structural Analogs
(3R,4R)-1-Methanesulfonyl-pyrrolidine-3,4-dicarboxylic Acid
Replacing the benzyl group with methanesulfonyl enhances solubility (LogP -2.15) but reduces MMP-9 affinity (IC₅₀ 45 μM) . The sulfonyl group participates in hydrogen bonding with Arg424, altering binding kinetics .
Pyrrolidine-2,5-dicarboxylic Acid
Future Directions and Innovations
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